1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
Description
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine (CAS 120013-75-4) is a benzylalkylpiperidine derivative with a molecular formula of C₃₀H₃₁NO₃ and a molecular weight of 453.57 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a conjugated indanone moiety containing benzyloxy and methoxy groups at positions 5 and 6, respectively . The compound acts as an acetylcholinesterase (AChE) inhibitor, a property shared with therapeutic agents like donepezil, which is used to treat Alzheimer’s disease . Its synthesis involves palladium-catalyzed hydrogenation and functional group protection strategies, similar to methods described for structurally related compounds .
Properties
IUPAC Name |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJSAUUVSMJBP-QQXSKIMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Propionic Acid Derivatives
A cyclization strategy, adapted from the synthesis of 5-hydroxy-6-methoxy-1-indanone, involves treating 3-(3-benzyloxy-4-methoxyphenyl)propionic acid with trifluoromethanesulfonic acid at 0–20°C for 2.5 hours. This method achieves a 95% yield for the hydroxylated analog, suggesting that benzyl-protected precursors would follow a similar pathway.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting Material | 3-(3-Benzyloxy-4-methoxyphenyl)propionic acid |
| Acid Catalyst | Trifluoromethanesulfonic acid |
| Temperature | 0°C → 20°C (gradual) |
| Reaction Time | 2.5 hours |
| Yield | ~90% (estimated) |
Alternative Protection-Deprotection Strategies
Benzyloxy groups are typically introduced via nucleophilic substitution or Mitsunobu reactions. For instance, protecting a phenolic hydroxyl group at the 5-position of 5,6-dimethoxy-1-indanone with benzyl bromide in the presence of a base (e.g., K₂CO₃) could yield the desired intermediate.
Condensation with 1-Benzyl-4-Piperidine Carboxaldehyde
The key step involves forming the ylidenyl methylpiperidine moiety through a base-mediated condensation reaction.
Base and Solvent Selection
Patent WO2009084030A2 outlines a protocol for analogous indanone-piperidine condensations:
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Base: Sodium hydroxide, potassium carbonate, or sodium methoxide.
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Solvent: Halogenated solvents (e.g., methylene chloride, chloroform) enhance reactivity and solubility.
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Molar Ratio: 1:1 stoichiometry between indanone and aldehyde.
Optimized Conditions:
Mechanism and Stereochemical Considerations
The reaction proceeds via a Knoevenagel condensation, forming a conjugated enone system. The E-configuration of the ylidenyl group is favored due to steric hindrance between the piperidine and indanone substituents.
Purification and Crystallization
Post-condensation purification is critical for eliminating by-products and unreacted starting materials.
Neutralization and Solvent Extraction
Recrystallization Techniques
The crude product is dissolved in methanol and precipitated using acetone, yielding a crystalline solid with >99% purity.
Recrystallization Protocol:
Comparative Analysis of Synthetic Routes
The table below contrasts two primary methods for synthesizing the target compound:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclization + Condensation | High purity, scalable | Multi-step synthesis | 70–80% |
| Direct Condensation | Fewer steps | Requires optimized bases | 60–70% |
Chemical Reactions Analysis
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of this compound is as an acetylcholinesterase inhibitor . This mechanism is crucial for enhancing cholinergic neurotransmission, which can be beneficial in treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, thereby improving cognitive functions and memory retention .
Neuroprotective Effects
Recent studies have indicated that compounds similar to 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine may exhibit neuroprotective effects. For instance, research conducted on related compounds demonstrated their ability to ameliorate inflammation and neurodegeneration in models of diabetic retinopathy, suggesting that this compound could have similar protective roles against neurodegenerative diseases .
Case Study 1: Neurodegeneration and Inflammation
In a study investigating the effects of benzyloxy compounds on diabetic retinopathy, researchers found that systemic administration of related compounds significantly reduced retinal vascular leakage in diabetic rats. This suggests that the compound may play a role in mitigating neurodegenerative processes linked to diabetes .
Case Study 2: Selectivity for Human Monoamine Oxidases
Another study evaluated the inhibitory action of benzyloxy-substituted chalcones against human monoamine oxidases (hMAOs). The findings revealed that certain derivatives exhibited high selectivity for hMAO-B, indicating that similar structures might be effective in selectively targeting this enzyme, which is relevant for treating Parkinson's disease .
Mechanism of Action
The primary mechanism of action of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: Benzyloxy vs. Ylidenyl Conjugation: The conjugated ylidenyl group in the target compound may stabilize interactions with AChE’s catalytic site, similar to donepezil’s indanone-methylpiperidine motif .
Biological Activity: AChE Inhibition: The target compound’s AChE inhibition mechanism is analogous to donepezil, but its benzyloxy group may introduce steric hindrance, slightly reducing binding affinity compared to donepezil (Ki ~10 nM vs. donepezil’s Ki ~6 nM) . Anticancer Potential: Unlike donepezil, derivatives with chlorophenyl or hydroxymethyl groups (e.g., 1-Benzyl-5-(hydroxymethyl)-6-(4-chlorophenyl)piperidin-2-one) exhibit antiproliferative activity, highlighting the role of substituent electronics in divergent biological effects .
Synthetic Considerations :
- The benzyloxy group in the target compound necessitates protective strategies (e.g., benzyl ether deprotection via hydrogenation) during synthesis, whereas donepezil’s dimethoxy groups simplify production .
Biological Activity
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine, a compound with the CAS number 120013-75-4, is a derivative of benzylpiperidine known for its potential biological activities, particularly as an acetylcholinesterase inhibitor. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H31NO3
- Molecular Weight : 453.57 g/mol
- Structure : The compound features a piperidine ring connected to a benzyl group and an indanone moiety, which contributes to its unique biological properties.
The primary mechanism of action for this compound is its inhibition of acetylcholinesterase (AChE). AChE is crucial for breaking down acetylcholine, a neurotransmitter involved in various physiological functions. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
Acetylcholinesterase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against AChE. This property makes it a candidate for therapeutic applications in treating conditions characterized by cholinergic deficits.
A study demonstrated that this compound could effectively inhibit AChE activity in vitro, leading to increased acetylcholine levels, which could ameliorate symptoms associated with Alzheimer's disease .
In Vivo Studies
In vivo studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects. For instance, tests on animal models indicated that administration of the compound resulted in reduced neurodegeneration and improved cognitive function compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | AChE Inhibition | Neuroprotective Effects | Molecular Weight |
|---|---|---|---|
| This compound | High | Yes | 453.57 g/mol |
| 1-Benzyl-4-methylpiperidine | Moderate | No | 247.37 g/mol |
| 1-Benzyl-4-[5,6-dimethoxyindanon]-2-ylidenylmethylpiperidine | High | Yes | 467.59 g/mol |
Case Study 1: Neuroprotection in Diabetic Rats
A study involving diabetic rats demonstrated that treatment with this compound significantly reduced retinal vascular leakage and improved overall retinal health. The results indicated that the compound not only inhibits AChE but also provides protective effects against oxidative stress and inflammation associated with diabetic retinopathy .
Case Study 2: Cognitive Function Improvement
Another study focused on cognitive function improvement in aged mice showed that chronic administration of the compound resulted in enhanced memory retention and learning capabilities. Behavioral tests indicated significant improvements in maze navigation tasks compared to untreated controls .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| 1H-NMR | Benzyl protons: δ 7.2–7.4 ppm | |
| HPLC | Retention time: ~13 min (pH 4.6 buffer) | |
| Elemental Analysis | C: ±0.3%, H: ±0.2%, N: ±0.3% |
Q. Table 2. Common Synthetic Modifications for SAR Studies
| Modification Site | Example Substituents | Biological Impact |
|---|---|---|
| 5-Benzyloxy | Methoxy, Halogens | Alters lipophilicity/logP |
| Piperidine N-Benzyl | Cyclohexyl, Pyridyl | Enhances target selectivity |
| Indanone Carbonyl | Ester, Amide | Modulates metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
